Carboxyfluorescein-PEG12-NHS
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Overview
Description
Carboxyfluorescein-PEG12-NHS is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed for targeted protein degradation. The compound is characterized by its ability to label antibodies and other purified proteins at primary amines (lysine side chains) due to the presence of the N-hydroxysuccinimide (NHS) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyfluorescein-PEG12-NHS is synthesized through a series of chemical reactions involving the conjugation of carboxyfluorescein with a PEG12 linker and an NHS ester. The reaction typically involves the activation of the carboxyl group of carboxyfluorescein with a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the PEG12 linker and NHS ester under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Carboxyfluorescein-PEG12-NHS primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds, making it suitable for labeling proteins and other biomolecules .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), coupling reagents (e.g., DCC, EDC)
Conditions: Mild aqueous conditions, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates, where the NHS ester group has reacted with a primary amine to form a stable amide bond .
Scientific Research Applications
Carboxyfluorescein-PEG12-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules in various chemical reactions.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
Carboxyfluorescein-PEG12-NHS exerts its effects through the formation of stable amide bonds with primary amines in proteins and other biomolecules. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the carboxyfluorescein-PEG12 moiety to the target molecule. This labeling process enhances the solubility and stability of the target molecule, making it suitable for various applications .
Comparison with Similar Compounds
Carboxyfluorescein-PEG12-NHS can be compared with other PEG-based linkers and fluorescent probes, such as:
Carboxyfluorescein-PEG4-NHS: A shorter PEG linker that provides less flexibility and solubility compared to PEG12.
Biotin-PEG12-NHS: A similar PEG12 linker but with biotin instead of carboxyfluorescein, used for different labeling purposes.
Fluorescein-PEG12-NHS: Similar to this compound but with a different fluorescent moiety, offering different spectral properties.
This compound is unique due to its combination of a long PEG linker and a carboxyfluorescein moiety, providing both high solubility and strong fluorescence, making it highly versatile for various research applications .
Properties
Molecular Formula |
C52H68N2O22 |
---|---|
Molecular Weight |
1073.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60) |
InChI Key |
BRVYSOCTDPGOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
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